molecular formula C6H3BrFNO2 B1272181 2-Bromo-4-fluoro-1-nitrobenzene CAS No. 700-36-7

2-Bromo-4-fluoro-1-nitrobenzene

Cat. No.: B1272181
CAS No.: 700-36-7
M. Wt: 220 g/mol
InChI Key: VGYVBEJDXIPSDL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-nitrobenzene: is an aromatic compound with the molecular formula C6H3BrFNO2 . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-fluoro-1-nitrobenzene is the aromatic ring structure of organic compounds . The compound interacts with the aromatic ring, specifically at the 2- and 4-positions relative to the electron-withdrawing group .

Mode of Action

This compound undergoes a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran . These are important biochemical pathways that lead to the formation of various organic compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, including N-fused tricyclic indoles, dimethyamine, and benzofuran .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool place, away from strong oxidizing agents . It is also recommended to keep the container tightly closed in a dry and well-ventilated place . These conditions can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-nitrobenzene typically involves the nitration of 2-bromo-4-fluorobenzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Iron powder and hydrochloric acid.

    Nucleophilic Substitution: Catalysts such as palladium or copper complexes.

Major Products Formed

    Aminobenzene Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzene Derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

2-Bromo-4-fluoro-1-nitrobenzene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-nitrobenzene is unique due to its specific arrangement of bromine, fluorine, and nitro groups, which imparts distinct reactivity and properties. This makes it valuable in targeted synthetic applications where specific functional group interactions are required .

Properties

IUPAC Name

2-bromo-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYVBEJDXIPSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373681
Record name 2-Bromo-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-36-7
Record name 2-Bromo-4-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoro-1-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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